4-tert-Butyl-2-fluoroaniline
Overview
Description
4-tert-Butyl-2-fluoroaniline is a chemical compound with the molecular formula C10H14FN . It has a molecular weight of 167.2232632 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for 4-tert-Butyl-2-fluoroaniline is 1S/C10H14FN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H .Physical And Chemical Properties Analysis
4-tert-Butyl-2-fluoroaniline is a powder that is stored at room temperature . It has a molecular weight of 167.2232632 .Scientific Research Applications
Synthesis and Medicinal Applications
4-tert-Butyl-2-fluoroaniline has been studied for its potential applications in medicinal chemistry and synthesis of complex molecules. One of the research highlights includes the synthesis of derivatives of 5-fluoroaniline for evaluation as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. These derivatives involve a Heck-type coupling reaction, showcasing the potential of 4-tert-Butyl-2-fluoroaniline in the synthesis of biologically active compounds (Wang et al., 2000).
Peptide Synthesis and NMR Applications
The compound has also been employed in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, useful in peptides for 19F NMR, a critical tool in structural biology and medicinal chemistry. This synthesis introduces a perfluoro-tert-butyl group with nine chemically equivalent fluorines, suggesting its utility in sensitive NMR applications and probing biological systems (Tressler & Zondlo, 2014).
Catalysis and Synthesis of Quinoline Derivatives
In the realm of catalysis, 4-tert-Butyl-2-fluoroaniline is involved in the hydroamination of diphenylbutadiyne, a reaction catalyzed by a heterobimetallic precursor. This process forms quinoline derivatives, illustrating the compound's role in facilitating complex organic transformations (Younis et al., 2015).
Applications in Medicinal Chemistry
Moreover, 4-tert-Butyl-2-fluoroaniline is a key player in the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This synthesis pathway highlights the compound's role in creating building blocks for potential therapeutic agents (Singh & Umemoto, 2011).
Safety And Hazards
4-tert-Butyl-2-fluoroaniline hydrochloride has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-tert-butyl-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDLIDXUWLWPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440287 | |
Record name | 4-t-Butyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-fluoroaniline | |
CAS RN |
129373-04-2 | |
Record name | 4-t-Butyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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